N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-20-14-8-5-13(6-9-14)7-10-17(19)18-12-16(21-2)15-4-3-11-22-15/h3-6,8-9,11,16H,7,10,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNUCBFRXMOEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyethyl group: This step involves the alkylation of the furan ring with a methoxyethyl halide in the presence of a base such as potassium carbonate.
Formation of the amide bond: The final step involves the reaction of the intermediate with 4-methoxyphenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The furan ring and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Containing Propanamide Derivatives
Compounds incorporating furan rings often demonstrate enhanced membrane permeability due to their aromatic and lipophilic nature. Key analogs include:
Table 1: Furan-Containing Propanamide Derivatives
Key Observations :
4-Methoxyphenyl Propanamide Derivatives
The 4-methoxyphenyl group is a common motif in bioactive compounds, contributing to π-π interactions and metabolic stability. Notable examples:
Table 2: 4-Methoxyphenyl Propanamide Analogs
Key Observations :
Functional Group Variations and Activity Trends
- Anticancer Activity : Thiazole- and chromen-3-yloxy-substituted compounds () show potency against cancer cell lines, suggesting that heterocyclic substituents enhance kinase or DNA-binding interactions.
- Antioxidant Activity : Compounds with isoindoline-1,3-dione or naphthalene moieties () exhibit 1.4-fold higher radical scavenging than ascorbic acid, likely due to electron-rich aromatic systems .
- Anti-Inflammatory Activity : Hydroxyl groups in analogs like Compound 4 () correlate with low IC₅₀ values, emphasizing the role of polar interactions in inflammation modulation .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H27NO4, with a molecular weight of 333.4 g/mol. Its structure includes a furan moiety, methoxy groups, and an amide linkage, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 1016790-18-3 |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with methoxyethyl amines and appropriate acylating agents. The synthesis pathway often utilizes standard organic reactions such as acylation and amination under controlled conditions to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives containing furan and piperazine moieties have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 7.14 to 9.24 µM, indicating potent activity comparable to standard antibiotics like ciprofloxacin .
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro hemolysis studies have demonstrated low toxicity levels for synthesized derivatives, with hemolysis percentages ranging from 4.35% to 15.48% at effective concentrations . This suggests that while the compounds exhibit antibacterial properties, they maintain a relatively safe profile for mammalian cells.
Case Studies
- Antibacterial Efficacy : A study conducted by Hussain et al. evaluated several furoyl-piperazine derivatives, including those similar to this compound. The results indicated that these compounds effectively inhibited bacterial growth with low cytotoxicity, suggesting their potential as therapeutic agents in treating bacterial infections .
- Structural Activity Relationship (SAR) : Research into the SAR of furan-containing compounds has revealed that modifications in the methoxy and amide groups significantly influence their biological activity. Structural variations lead to changes in lipophilicity and interaction with bacterial targets, thus affecting efficacy .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to link the furan-2-yl and 4-methoxyphenyl moieties.
- Amide bond formation under controlled pH and temperature to preserve functional group integrity.
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .
- Key Challenges : Sensitivity of the methoxy and furan groups to oxidation requires inert atmospheres (e.g., nitrogen) and low-temperature conditions (~0–5°C) during critical steps .
Q. Which analytical techniques are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methoxy groups at 4-methoxyphenyl and furan-2-yl) and amide bond geometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected with exact mass 327.15 g/mol) .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1680 cm) and furan ring vibrations (~1500 cm) .
Q. What preliminary biological activities have been reported for this compound?
- In vitro studies : Demonstrated anti-inflammatory activity via COX-2 inhibition assays (IC ~5–10 µM) and moderate antimicrobial effects against Gram-positive bacteria (MIC ~25 µg/mL) .
- Mechanistic insights : The nitro and methoxy groups enhance binding to hydrophobic pockets in enzyme active sites .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with sensitive functional groups?
- Strategy : Use protecting groups (e.g., acetyl for hydroxyl groups) during furan ring functionalization.
- Catalysis : Employ palladium-catalyzed cross-coupling for furan-phenyl linkages, optimizing solvent polarity (e.g., DMF for polar intermediates) and ligand systems (e.g., triphenylphosphine) .
- Yield monitoring : Real-time HPLC tracking of intermediates to identify bottlenecks (e.g., hydrolysis of methoxy groups under acidic conditions) .
Q. How to resolve contradictions in pharmacological data across studies?
- Case example : Discrepancies in COX-2 inhibition IC values may arise from assay conditions (e.g., buffer pH affecting protonation of the nitro group).
- Resolution :
- Standardize assays using recombinant enzymes and control for redox conditions.
- Validate results with orthogonal methods (e.g., molecular docking to confirm binding poses) .
Q. What is the role of the furan-2-yl group in modulating bioactivity?
- SAR Insights :
- Substitution effects : Replace furan with thiophene (as in ) reduces anti-inflammatory activity by ~30%, suggesting furan’s oxygen atom is critical for hydrogen bonding .
- Electron density : The electron-rich furan ring enhances π-π stacking with aromatic residues in target proteins (e.g., COX-2) .
Q. What mechanistic insights exist for its potential as a pro-drug?
- Metabolic activation : The nitro group undergoes enzymatic reduction in vivo to form reactive amines, which may covalently bind to thiol groups in target proteins .
- Validation : Use LC-MS/MS to detect nitro-reduced metabolites in hepatic microsome assays .
Q. How to design stability studies for aqueous formulations?
- Degradation pathways : Hydrolysis of the amide bond under alkaline conditions (pH > 9) or photodegradation of the furan ring.
- Mitigation :
- Use lyophilized forms stored at -20°C.
- Add antioxidants (e.g., ascorbic acid) to aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
